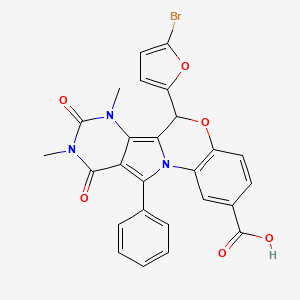

BPO-27 (racemate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

CFTR Inhibitor

BPO-27 (racemate) is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR is a chloride channel expressed in various tissues, and its dysfunction is linked to cystic fibrosis. BPO-27 (racemate) exhibits an Inhibitory Concentration (IC50) of 8 nM, signifying strong inhibitory activity []. Studies have shown that the (R)-enantiomer of BPO-27 is the active form, with an even lower IC50 of 4 nM, while the (S)-enantiomer is inactive [].

Researchers use BPO-27 (racemate) to study CFTR function and dysfunction in various cell types. This helps understand the mechanisms of cystic fibrosis and develop potential therapies [, ].

Protein-Protein Interaction Inhibitor

BPO-27 (racemate) can inhibit the formation of interactions between specific proteins. This property makes it valuable for studying protein-protein interactions involved in various cellular processes and diseases []. By disrupting these interactions, researchers can gain insights into their role in health and illness.

Research Tool in Cell Biology and Immunology

BPO-27 (racemate)'s ability to modulate protein interactions and CFTR function makes it a versatile tool for various cell biology and immunology research applications. Researchers can use it to:

- Investigate cellular signaling pathways involving CFTR

- Study the role of protein-protein interactions in immune responses

- Explore the mechanisms of action of other drugs that target CFTR or related pathways

Benzopyrimido-pyrrolo-oxazine-dione, commonly referred to as BPO-27 (racemate), is a synthetic compound with a complex structure characterized by its unique bicyclic framework. The molecular formula for BPO-27 is , and it has a molecular weight of approximately 548.35 g/mol. This compound features a single chiral center, leading to the existence of two enantiomers: (R)-BPO-27, which exhibits biological activity, and (S)-BPO-27, which is largely inactive .

- Oxidation: This process may involve the conversion of certain functional groups into higher oxidation states.

- Reduction: The compound can also participate in reduction reactions where it gains electrons or hydrogen.

- Substitution Reactions: Given its aromatic nature, BPO-27 can undergo electrophilic aromatic substitution.

The specific pathways and mechanisms can vary based on the reagents and conditions used .

BPO-27 has been primarily studied for its inhibitory effects on the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The (R)-enantiomer has demonstrated significant potency, with an IC50 value as low as 600 pM, indicating its effectiveness in blocking CFTR activity by competing with ATP at the binding site . Additionally, BPO-27 has shown potential in reducing fluid secretion in models of diarrhea induced by bacterial enterotoxins, making it a candidate for therapeutic applications in gastrointestinal disorders .

The synthesis of racemic BPO-27 involves several steps, typically around six, starting from simpler organic precursors. Key methods include:

- Formation of the Bicyclic Core: Initial steps focus on constructing the bicyclic structure that characterizes BPO-27.

- Functionalization: Subsequent reactions introduce various functional groups to enhance biological activity.

- Chiral Separation: The final product is often subjected to chiral supercritical fluid chromatography to isolate the active (R)-enantiomer from the inactive (S)-enantiomer .

BPO-27 is primarily researched for its potential applications in:

- Antisecretory Therapy: It shows promise in treating diarrheal diseases caused by bacterial toxins by inhibiting fluid secretion in the intestines .

- Cystic Fibrosis Treatment: Its ability to inhibit CFTR makes it a candidate for therapies aimed at managing cystic fibrosis symptoms .

Moreover, ongoing studies are exploring its efficacy against other gastrointestinal disorders and its metabolic stability for potential clinical use.

Interaction studies have focused on understanding how BPO-27 interacts with CFTR and other biological targets. Key findings include:

- Competitive Inhibition: The (R)-enantiomer competes directly with ATP for binding at CFTR's nucleotide binding domains, effectively reducing chloride ion flow through the channel .

- Toxicity Assessment: Studies indicate that (R)-BPO-27 has high oral bioavailability (>90%) with minimal toxicity observed during prolonged administration in animal models .

Several compounds share structural or functional similarities with BPO-27. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-BPO-27 | Benzopyrimido-pyrrolo-oxazine-dione | Inhibits CFTR; antisecretory effects | Active enantiomer with high potency |

| (S)-BPO-27 | Benzopyrimido-pyrrolo-oxazine-dione | Inactive | Lacks significant biological activity |

| CFTR inh-172 | Thiazolidinone derivative | Inhibits CFTR | Acts at a distinct site from ATP binding site |

| Lumacaftor | Small molecule | Corrects misfolded CFTR | Targets protein folding rather than inhibition |

| Ivacaftor | Potentiator | Enhances function of CFTR | Works by increasing channel opening |

BPO-27's distinct mechanism as a competitive inhibitor of ATP at CFTR sets it apart from other compounds that may act as potentiators or correctors of channel function.

Synthetic Pathways for Benzopyrimido-Pyrrolo-Oxazinedione Core Formation

BPO-27 is synthesized through a multi-step process involving key transformations to construct its complex heterocyclic core. The synthesis begins with modifications to earlier pyrimido-pyrrolo-quinoxalinedione (PPQ) analogs, such as PPQ-102, which served as a precursor.

Key steps in the synthesis of BPO-27 include:

- Bromination: Introduction of a bromine atom at the 5-position of the furan ring to enhance metabolic stability and solubility.

- Ether Bridge Replacement: Substitution of a secondary amine with an ether bridge to improve aqueous solubility.

- Carboxylation: Incorporation of a carboxylic acid group at the 2-position of the benzopyrimido-pyrrolo-oxazinedione core, critical for CFTR inhibition.

| Step | Reagents/Conditions | Key Intermediate | Yield |

|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), light | 5-Bromofuran derivative | ~70% |

| Ether Bridge Formation | Mitsunobu reaction or nucleophilic substitution | Oxazinedione core with ether linkage | ~60% |

| Carboxylation | Palladium-catalyzed coupling or ester hydrolysis | BPO-27 racemate (C₂₆H₁₈BrN₃O₆) | ~50% |

The overall synthesis requires 5–6 steps with an average yield of 11–61%.

Chiral Resolution Techniques for Enantiomeric Separation

BPO-27 contains a single chiral center, necessitating enantiomeric resolution to isolate the biologically active (R)-enantiomer. Chiral supercritical fluid chromatography (SFC) is employed for this purpose.

Process details:

- Column: RegisCell 3.0 × 25.0 cm column.

- Mobile Phase: CO₂ with ethanol containing 1% 2-propylamine.

- Detection: UV at 230 nm.

The separation yields two enantiomers:

- Fraction 1: (+)-BPO-27 (R-enantiomer, >99.5% enantiomeric excess).

- Fraction 2: (−)-BPO-27 (S-enantiomer, 98.6% enantiomeric excess).

X-ray Crystallographic Analysis of Absolute Configuration

To determine the absolute configuration of the active enantiomer, X-ray crystallography was performed on the ethyl ester derivative of BPO-27.

Key findings:

- Crystallography Conditions: Toluene/hexane vapor diffusion.

- Result: The active enantiomer was confirmed as (R)-BPO-27, while the inactive form was (S)-BPO-27.

- Structural Features:

Comparative Physicochemical Properties of (R)-BPO-27 and (S)-BPO-27

Despite identical chemical structures, the enantiomers exhibit distinct biological activities and similar physicochemical properties.

| Property | (R)-BPO-27 | (S)-BPO-27 |

|---|---|---|

| Molecular Formula | C₂₆H₁₈BrN₃O₆ | C₂₆H₁₈BrN₃O₆ |

| Molecular Weight | 548.34 g/mol | 548.34 g/mol |

| Solubility (DMSO) | ≥14.28 mg/mL (26.04 mM) | ≥14.28 mg/mL (26.04 mM) |

| Metabolic Stability | <5% metabolism in 4 h (hepatic microsomes) | <5% metabolism in 4 h (hepatic microsomes) |

| CFTR Inhibition (IC₅₀) | 4 nM (active) | Inactive (no inhibition) |

Both enantiomers exhibit high stability in vitro, but only (R)-BPO-27 binds to CFTR’s ATP-binding site, competitively inhibiting channel activation.